molecular formula C20H23N2O.CNS<br>C21H23N3OS B12678415 2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate CAS No. 84196-24-7

2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate

Cat. No.: B12678415
CAS No.: 84196-24-7
M. Wt: 365.5 g/mol
InChI Key: ZBDRPYAJKGDWMA-UHFFFAOYSA-N
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Description

2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methoxyphenyl group, an amino vinyl linkage, and an indolium core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate typically involves a multi-step process. One common method includes the reaction of 4-methoxyaniline with an appropriate aldehyde to form a Schiff base, followed by cyclization with a suitable indole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indolium derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • N-(2-(4-Methoxyphenyl)-1-(((2-(4-Morpholinyl)et)amino)carbonyl)vinyl)benzamide

Uniqueness

2-(2-((4-Methoxyphenyl)amino)vinyl)-1,3,3-trimethyl-3H-indolium thiocyanate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its indolium core and thiocyanate group make it particularly versatile in various chemical transformations and applications .

Properties

CAS No.

84196-24-7

Molecular Formula

C20H23N2O.CNS
C21H23N3OS

Molecular Weight

365.5 g/mol

IUPAC Name

4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;thiocyanate

InChI

InChI=1S/C20H22N2O.CHNS/c1-20(2)17-7-5-6-8-18(17)22(3)19(20)13-14-21-15-9-11-16(23-4)12-10-15;2-1-3/h5-14H,1-4H3;3H

InChI Key

ZBDRPYAJKGDWMA-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/NC3=CC=C(C=C3)OC)C)C.C(#N)[S-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CNC3=CC=C(C=C3)OC)C)C.C(#N)[S-]

Origin of Product

United States

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